

#### What is the chemical structure of BT#9?

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Compound of Interest		
Compound Name:	BT#9	
Cat. No.:	B1192419	Get Quote

An In-depth Technical Guide on the Chemical Structure of **BT#9** (BTK Ligand 9)

For researchers, scientists, and drug development professionals, a precise understanding of a compound's chemical structure is paramount. This guide provides a detailed overview of the chemical identity of the molecule commonly referred to as **BT#9**, also known as BTK ligand 9.

#### **Chemical Identification and Structure**

**BT#9** has been identified as a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). In scientific literature, it is often referred to as "compound 9" from a specific publication detailing its discovery and activity.

#### Synonyms:

- BTK ligand 9
- Compound 9 (in specific contexts)

Based on available chemical database information, the systematic IUPAC name for this compound is 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide.

The structure of **BT#9** is characterized by a central benzofuran core linked to a dimethoxyquinazoline moiety and a carboxamide group.

### **Chemical Structure Diagram**

The following diagram illustrates the two-dimensional chemical structure of BT#9.



Caption: 2D Chemical Structure of BT#9

## **Quantitative Data**

The following table summarizes key chemical identifiers for **BT#9**.

Data Point	Value
Molecular Formula	C21H19N3O5
Molecular Weight	393.40 g/mol
Canonical SMILES	CC1=C(C(=O)NC)C2=CC(=CC=C2O1)OC3=C4 C=C(C(=C4N=CN=C3)OC)OC
InChI Key	BALLNEJQLSTPIO-UHFFFAOYSA-N

# **Experimental Protocols**

The identification and characterization of **BT#9** as a BTK inhibitor involved various experimental procedures. While specific, detailed protocols are proprietary to the discovering entities, the general methodologies employed in the characterization of such kinase inhibitors are outlined below.

### General Kinase Inhibition Assay Protocol (Example)

- Objective: To determine the in vitro potency of a test compound (e.g., BT#9) against a target kinase (e.g., BTK).
- Materials:
  - Recombinant human BTK enzyme
  - Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
  - ATP (Adenosine triphosphate)
  - Substrate peptide (e.g., a poly-Glu, Tyr peptide)
  - Test compound (BT#9) dissolved in DMSO



- Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
- Microtiter plates (e.g., 384-well)
- Procedure:
  - 1. A solution of the BTK enzyme is prepared in kinase buffer.
  - 2. The test compound (**BT#9**) is serially diluted in DMSO and then added to the wells of the microtiter plate.
  - The BTK enzyme solution is added to the wells containing the test compound and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
  - 4. The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
  - 5. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
  - 6. The reaction is terminated by the addition of a stop solution (e.g., EDTA).
  - 7. The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method. For example, if a luminescence-based assay is used, the remaining ATP is measured, which is inversely proportional to kinase activity.
  - 8. The data is analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC<sub>50</sub> value).

#### Signaling Pathway Analysis in a Cellular Context

The following diagram illustrates a simplified, generalized workflow for assessing the impact of a BTK inhibitor like **BT#9** on a relevant cellular signaling pathway.

Caption: Workflow for BTK Inhibitor Cellular Assay



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